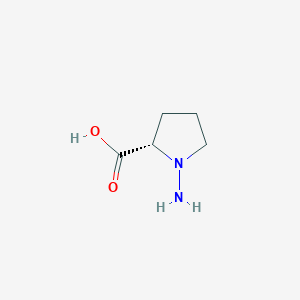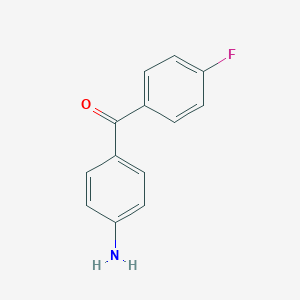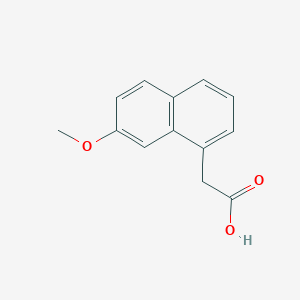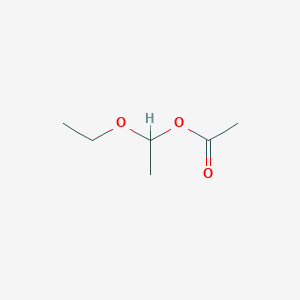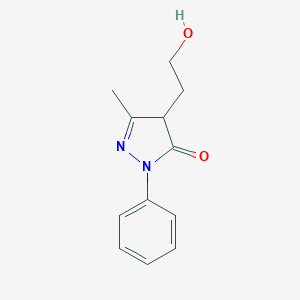
4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .科学的研究の応用
Biomedical Applications
Field
Summary of Application
Poly (2-hydroxyethyl methacrylate) (pHEMA), a biomaterial with excellent biocompatibility and cytocompatibility, elicits a minimal immunological response from host tissue making it desirable for different biomedical applications . It has been widely used and researched for its biocompatibility, but it lacks degradability .
Methods of Application
The polymer is made by radical copolymerization with cyclic ketene acetal .
Results or Outcomes
The polymer is significantly less toxic with cell viabilities of more than 80% even for very high polymer concentrations . It has been successfully used for bone tissue regeneration, wound healing, cancer therapy, and ophthalmic applications .
Emulsion Polymers
Field
Summary of Application
4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one is used to make emulsion polymers along with other monomers .
Methods of Application
The resultant resins are used in coatings, sealants, adhesives, elastomers, and other applications .
Results or Outcomes
The polymer has dual functionality containing a polymerizable acrylic group and a terminal hydroxy group .
Hydrogel and Nanocomposite Materials
Field
Summary of Application
The polymer is used in the formation of hydrogels and nanocomposite materials .
Methods of Application
The structure of the resulting polymers is unambiguously proved by 2D NMR techniques .
Results or Outcomes
The polymers are hydrolytically degradable under basic conditions and also show surface and bulk degradation using macrophages .
Smart Hydrogels
Summary of Application
The polymer is used in the synthesis of smart hydrogels . Smart hydrogels with various chemically and structurally responsive moieties exhibit excellent characteristics of reacting under different environmental conditions such as pH, temperature, light, electric field, and magnetic field as well as biological and chemical stimuli .
Methods of Application
Preparing a stock solution of AAm and MBAAm in 4-(2-hydroxyethyl) piperazine-1-ethane sulfonic acid (HEPES) is the first step, followed by mixing N-(3-dimethyl aminopropyl acrylamide) (DMAPAAm) and N, N, N ′, N ′-tetramethylethylenediamine (TEMED) with the solution .
Results or Outcomes
These smart hydrogels are drawing the attention of researchers for a wide range of applications, for instance, in designing biomedical, industrial, agricultural, electrical, healthcare, and hygienic products .
Advanced Biomaterials
Field
Summary of Application
Acrylate based hydrogels are one of the most promising soft biocompatible material platforms that significantly contribute to the delivery of therapeutics, contact lenses, corneal prosthesis, bone cements and wound dressing, and are being explored widely for potential applications in the field of regenerative medicine .
Methods of Application
The physical and biological properties largely depend on composition, polymerisation methods and crosslinking .
Results or Outcomes
A significant number of these materials, which possess excellent water sorption properties, have been supported by the Food and Drug Administration (FDA) of the United States for different applications .
Metal–Organic Frameworks
Field
Summary of Application
The compound is used in many applications of UiO-66, a type of metal–organic framework .
Methods of Application
The specific methods of application can vary widely depending on the context and the specific requirements of the experiment or procedure .
Results or Outcomes
The outcomes can also vary widely depending on the specific experiment or procedure .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(2-hydroxyethyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-11(7-8-15)12(16)14(13-9)10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOONTISHAAFGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436541 |
Source


|
| Record name | 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one | |
CAS RN |
10223-33-3 |
Source


|
| Record name | 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

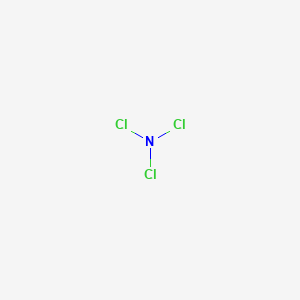
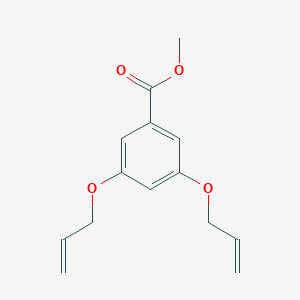
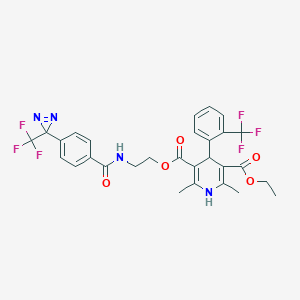

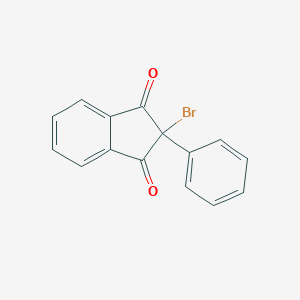
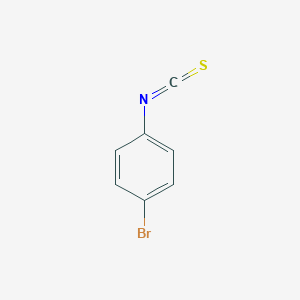
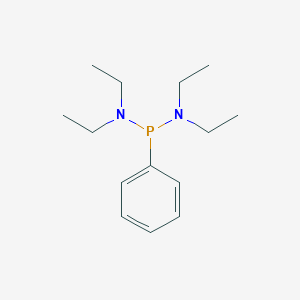
![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)
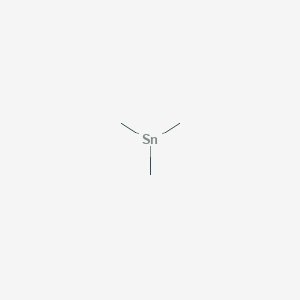
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
